6-methyl-5-nitro-1,3-benzothiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-5-nitro-1,3-benzothiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-5-nitro-1,3-benzothiazol-2-amine typically involves the reaction of substituted anilines with potassium thiocyanate in the presence of a catalyst. One efficient method uses nano-BF3/SiO2 as a reusable heterogeneous catalyst under mild conditions . The reaction proceeds with high yields and short reaction times, making it suitable for industrial applications.
Industrial Production Methods
Industrial production of this compound can be achieved through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These methods offer scalability and efficiency, essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-methyl-5-nitro-1,3-benzothiazol-2-amine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions typically occur under mild to moderate conditions, ensuring the stability of the benzothiazole ring .
Major Products Formed
The major products formed from these reactions include various substituted benzothiazoles, which can be further modified to enhance their biological activity .
Scientific Research Applications
6-methyl-5-nitro-1,3-benzothiazol-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-tubercular agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-methyl-5-nitro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacteria.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-6-methylbenzothiazole
- 5-nitro-1,2-benzothiazol-3-amine
- 6-ethoxy-1,3-benzothiazole-2-amine
Uniqueness
6-methyl-5-nitro-1,3-benzothiazol-2-amine stands out due to its unique combination of a methyl group and a nitro group on the benzothiazole ring. This specific substitution pattern enhances its biological activity and makes it a valuable compound for further research and development .
Properties
CAS No. |
98114-44-4 |
---|---|
Molecular Formula |
C8H7N3O2S |
Molecular Weight |
209.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.